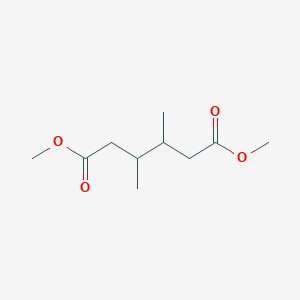
Hexanedioic acid, 3,4-dimethyl-, dimethyl ester, meso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-Dimethyl 3,4-dimethylhexanedioate is an organic compound with the molecular formula C10H18O4 It is a diester derivative of hexanedioic acid, featuring two methyl groups attached to the third and fourth carbon atoms in the hexanedioate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate typically involves the esterification of (3R,4S)-3,4-dimethylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
(3R,4S)-3,4-dimethylhexanedioic acid+2CH3OHH2SO4(3R,4S)-Dimethyl 3,4-dimethylhexanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: (3R,4S)-Dimethyl 3,4-dimethylhexanedioate can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of (3R,4S)-3,4-dimethylhexanedioic acid.
Reduction: Formation of (3R,4S)-3,4-dimethylhexanediol.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-Dimethyl 3,4-dimethylhexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in polymer chemistry.
Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials, including plasticizers and resins.
Wirkmechanismus
The mechanism of action of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate primarily involves its ester functional groups. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis reaction is crucial in the metabolism and activation of ester-containing prodrugs.
Vergleich Mit ähnlichen Verbindungen
Dimethyl hexanedioate: Lacks the methyl groups on the third and fourth carbon atoms.
Diethyl 3,4-dimethylhexanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
(3R,4S)-3,4-Dimethylhexanedioic acid: The parent acid of the ester compound.
Uniqueness: (3R,4S)-Dimethyl 3,4-dimethylhexanedioate is unique due to its specific stereochemistry and the presence of two methyl groups on the hexanedioate chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
dimethyl 3,4-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(5-9(11)13-3)8(2)6-10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
KESZJEAHJIQHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)C(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



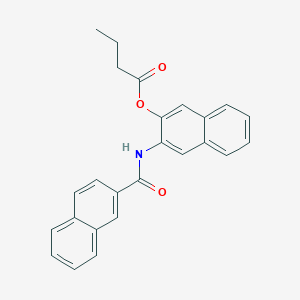
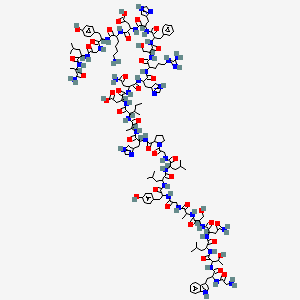
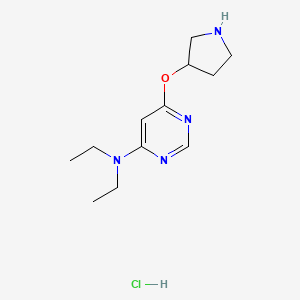
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)
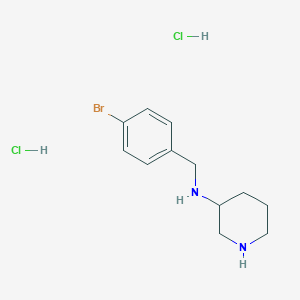
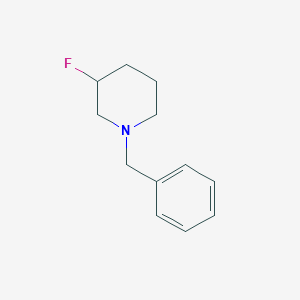
![3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B14795747.png)
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)
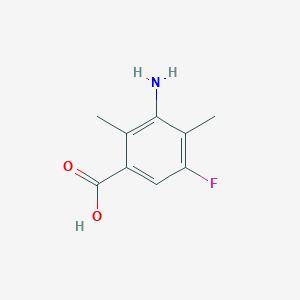
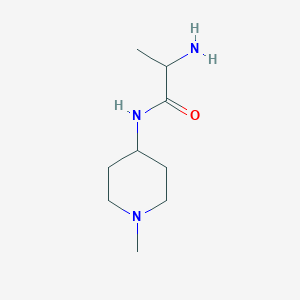
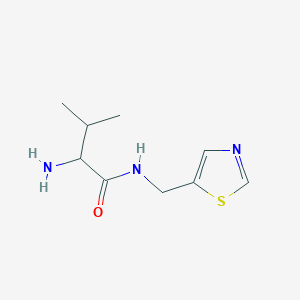
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
